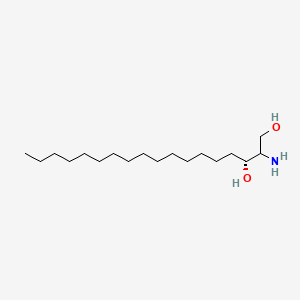
(+/-)-ACETYLCARNITINE CHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Acetylcarnitine chloride is a chemical compound that belongs to the family of carnitine derivatives. It is a quaternary ammonium compound that plays a crucial role in the metabolism of fatty acids. This compound is known for its ability to facilitate the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This compound is widely studied for its potential therapeutic applications, particularly in the fields of neurology and cardiology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-acetylcarnitine chloride typically involves the acetylation of carnitine. One common method is the reaction of carnitine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds as follows:
Carnitine+Acetic Anhydride→(+/-)-Acetylcarnitine+Acetic Acid
The resulting (+/-)-acetylcarnitine is then treated with hydrochloric acid to form this compound:
(+/-)-Acetylcarnitine+HCl→(+/-)-Acetylcarnitine Chloride
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-Acetylcarnitine chloride undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form carnitine and acetic acid.
Oxidation: It can be oxidized to form carnitine and acetyl-CoA.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Hydrolysis: Carnitine and acetic acid.
Oxidation: Carnitine and acetyl-CoA.
Substitution: Various substituted carnitine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(+/-)-Acetylcarnitine chloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Alzheimer’s disease, depression, and neuropathic pain. It is also studied for its cardioprotective effects.
Industry: Used in the formulation of dietary supplements and pharmaceuticals.
Mecanismo De Acción
The primary mechanism of action of (+/-)-acetylcarnitine chloride involves its role in the transport of fatty acids into the mitochondria. It acts as a carrier molecule, facilitating the transfer of long-chain fatty acids across the mitochondrial membrane. Once inside the mitochondria, these fatty acids undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP. This process is crucial for energy production, particularly in tissues with high energy demands such as the heart and skeletal muscles.
Comparación Con Compuestos Similares
Similar Compounds
L-Carnitine: A naturally occurring compound that also facilitates the transport of fatty acids into the mitochondria. Unlike (+/-)-acetylcarnitine chloride, L-carnitine does not have an acetyl group.
Propionyl-L-Carnitine: Another derivative of carnitine that has a propionyl group instead of an acetyl group. It is studied for its potential benefits in cardiovascular health.
Acetyl-L-Carnitine: The L-isomer of acetylcarnitine, which is more commonly found in biological systems and is often used in dietary supplements.
Uniqueness
This compound is unique due to its racemic mixture, containing both the D- and L-isomers of acetylcarnitine. This distinguishes it from the pure L-isomer, which is more commonly found in nature and used in supplements. The presence of both isomers may influence its biological activity and therapeutic potential.
Propiedades
Número CAS |
1219093-38-5 |
|---|---|
Fórmula molecular |
C9H18ClNO4 |
Peso molecular |
241.68 g/mol |
Nombre IUPAC |
3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/i1+1,7+1; |
Clave InChI |
JATPLOXBFFRHDN-HPGPFNBWSA-N |
SMILES |
CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
SMILES isomérico |
C[N+](C)(C)CC(CC(=O)[O-])O[13C](=O)[13CH3].Cl |
SMILES canónico |
CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
Solubilidad |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(2-azaniumylacetyl)amino]-4-methylpentanoate](/img/structure/B7805281.png)

![(Z)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydron;chloride](/img/structure/B7805300.png)
![(3s,4r)-4-Acetoxy-3-[(r)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one](/img/structure/B7805302.png)




![(2E,4E,6E,8E)-10-[[(3S,4S,5S,6R)-5-methoxy-4-[(2S,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid](/img/structure/B7805331.png)


![(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B7805358.png)
![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-3H-purin-6-one](/img/structure/B7805375.png)

